![molecular formula C22H30N4O2 B2643988 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 898448-42-5](/img/structure/B2643988.png)
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
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Description
1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, also known as MTIU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MTIU is a derivative of tolazoline, which is a non-selective α-adrenergic receptor antagonist. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Metabolite Analysis and Biomonitoring
This compound has been involved in research exploring its metabolites and their use in biomonitoring. For instance, research has investigated the determination of 4-O-methylated catecholamine metabolites in urine using mass fragmentography, highlighting its relevance in studying conditions like neuroblastoma and parkinsonism (Muskiet et al., 1979). Similarly, urinary methoxyphenols have been evaluated as biomarkers for woodsmoke exposure, suggesting potential environmental or occupational health applications (Dills et al., 2006).
Metabolism and Excretion Studies
Studies have also focused on the metabolism and excretion of related compounds, such as methoxyacetic acid, indicating its use in understanding occupational exposure to certain chemicals (Yokota et al., 2005). The metabolism of mebeverine, a compound structurally related to the methoxyphenyl group, has been examined to identify urinary metabolites and understand its metabolic pathways (Kristinsson et al., 1994).
Biomarker Development for Environmental and Health Studies
The research has also led to the development of specific biomarkers for assessing human exposure to certain chemicals, as seen in studies involving monomeric aryl phosphate flame retardants (Zhao et al., 2019). This line of research is crucial for environmental health monitoring and ensuring safety in various industries.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-5-4-6-19(15-17)24-22(27)23-16-21(26-13-11-25(2)12-14-26)18-7-9-20(28-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHHAIYYATXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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